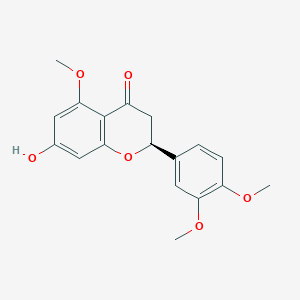
5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholine ring with a benzoxepine and pyridine moiety, making it an interesting subject for chemical research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a halogenated phenol and an appropriate alkyne.
Introduction of the Pyridine Moiety: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridine ring to the benzoxepine core.
Attachment of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique structure may find applications in the development of novel materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which 5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions at the molecular level.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Benzoxepine Derivatives: Similar compounds with the benzoxepine ring, which may exhibit comparable chemical reactivity and biological properties.
Morpholine Derivatives: Compounds featuring the morpholine ring, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets 5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate apart is its unique combination of structural features, which may confer distinct chemical and biological properties
属性
CAS 编号 |
95968-80-2 |
|---|---|
分子式 |
C19H30ClN3O5 |
分子量 |
415.9 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylethyl)-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-amine;trihydrate;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH.3H2O/c1-2-6-18-16(4-1)19(15-5-3-7-20-17(15)14-24-18)21-8-9-22-10-12-23-13-11-22;;;;/h1-7,19,21H,8-14H2;1H;3*1H2 |
InChI 键 |
XUVDGVNUGZRIKB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC2C3=C(COC4=CC=CC=C24)N=CC=C3.O.O.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



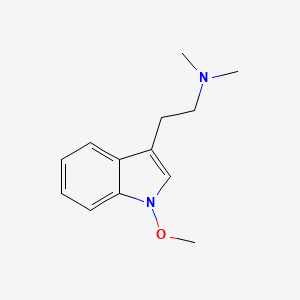
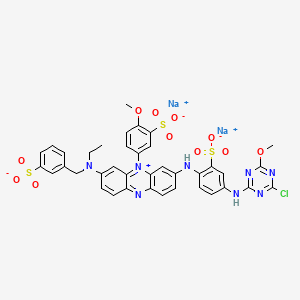


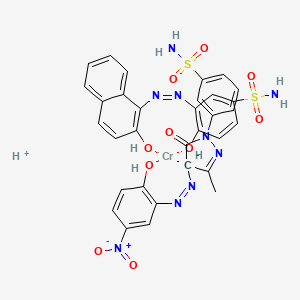
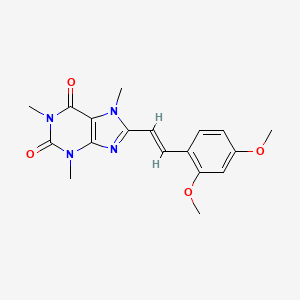
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
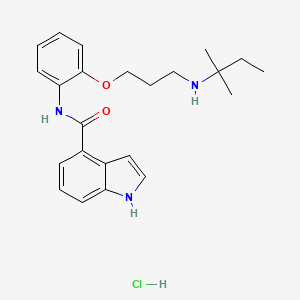
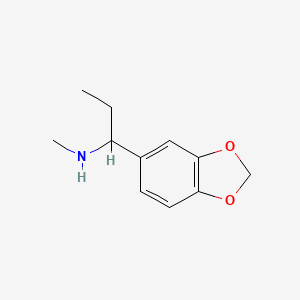


![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
